Phenyl N-(cyclopropylmethyl)carbamate
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Overview
Description
Phenyl N-(cyclopropylmethyl)carbamate is an organic compound with the molecular formula C₁₁H₁₃NO₂ It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to both an amine and an alcohol)
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(cyclopropylmethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with cyclopropylmethylamine. This reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and efficiency.
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate. This one-pot procedure is economical and efficient, avoiding the direct manipulation of sensitive reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the compound meets specific standards.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(cyclopropylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce phenyl N-(cyclopropylmethyl)amine.
Scientific Research Applications
Phenyl N-(cyclopropylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug design and as a prodrug.
Industry: Utilized in the development of green pesticides and fungicides.
Mechanism of Action
The mechanism of action of phenyl N-(cyclopropylmethyl)carbamate involves its interaction with specific molecular targets. For example, its antifungal activity is attributed to its ability to inhibit the growth of fungal pathogens by interfering with their cell wall synthesis . The compound may also act as a radical scavenger, neutralizing reactive oxygen species and reducing oxidative stress .
Comparison with Similar Compounds
Phenyl N-(cyclopropylmethyl)carbamate can be compared with other carbamate derivatives, such as:
- Phenyl N-methylcarbamate
- Phenyl N-ethylcarbamate
- Phenyl N-(tert-butyl)carbamate
Uniqueness
This compound is unique due to its specific structural features, such as the cyclopropylmethyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new antifungal agents and green pesticides .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
phenyl N-(cyclopropylmethyl)carbamate |
InChI |
InChI=1S/C11H13NO2/c13-11(12-8-9-6-7-9)14-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,12,13) |
InChI Key |
TUOGAYJQSBOBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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